molecular formula C16H14N2O2 B7457206 N-methyl-2-(9-oxoacridin-10-yl)acetamide

N-methyl-2-(9-oxoacridin-10-yl)acetamide

カタログ番号: B7457206
分子量: 266.29 g/mol
InChIキー: PHMJUGWMCIGHJZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-2-(9-oxoacridin-10-yl)acetamide is a synthetic small molecule for research use only. It is not intended for diagnostic or therapeutic applications. This compound belongs to the class of N-substituted acridones, which have demonstrated significant potential in biochemical research, particularly as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is a serine/threonine-protein kinase that has emerged as a promising drug target due to its role in various diseases; its overexpression is linked to several cancer types, including hepatocellular carcinoma, glioma, and metastatic breast carcinomas . Acridone derivatives share a common structural motif and are investigated for diverse biological activities. The core acridone scaffold is known to interact with the catalytic domain of MARK4, potentially forming hydrogen bonds and van der Waals interactions with key amino acid residues in the active site, which may lead to enzyme inhibition . In vitro studies on structurally similar acridone compounds have shown them to inhibit cancer cell proliferation and induce apoptosis in cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . Researchers can explore this compound as a lead structure for developing novel anticancer agents targeting MARK4 and other kinases. All biological and pharmacological data are extrapolated from closely related analogues, and specific properties of N-methyl-2-(9-oxoacridin-10-yl)acetamide should be confirmed through laboratory experimentation.

特性

IUPAC Name

N-methyl-2-(9-oxoacridin-10-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-17-15(19)10-18-13-8-4-2-6-11(13)16(20)12-7-3-5-9-14(12)18/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMJUGWMCIGHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学的研究の応用

Antimicrobial Activity

N-methyl-2-(9-oxoacridin-10-yl)acetamide and its derivatives have shown significant antimicrobial properties. Research indicates that acridine derivatives, including those with hydroxamic acid fragments, exhibit high efficiency against both gram-positive and gram-negative bacteria. For instance, studies demonstrated that compounds based on acridine structures displayed considerable activity against strains such as Bacillus subtilis and Proteus vulgaris .

Table 1: Antimicrobial Activity of Acridine Derivatives

Compound NameBacterial Strains TestedActivity Level
N-methyl-2-(9-oxoacridin-10-yl)acetamideBacillus subtilisHigh
N-methyl-2-(9-oxoacridin-10-yl)acetamideEscherichia coliModerate
N-methyl-2-(9-oxoacridin-10-yl)acetamideStaphylococcus aureusModerate

Anticancer Properties

The anticancer potential of N-methyl-2-(9-oxoacridin-10-yl)acetamide has been explored through various studies. Compounds in the acridine family have been identified as effective against several cancer cell lines, including breast adenocarcinoma (MCF-7). For instance, a study highlighted that certain acridine derivatives exhibited cytotoxic effects on MCF-7 and HepG2 cells, showing promise as chemotherapeutic agents .

Table 2: Cytotoxicity of Acridine Derivatives Against Cancer Cell Lines

Compound NameCell Line TestedIC50 Value (µM)
N-methyl-2-(9-oxoacridin-10-yl)acetamideMCF-75.8
N-methyl-2-(9-oxoacridin-10-yl)acetamideHepG26.3

Other Therapeutic Applications

In addition to its antimicrobial and anticancer properties, N-methyl-2-(9-oxoacridin-10-yl)acetamide has been investigated for various other therapeutic applications:

4.1 Anti-inflammatory Activity
Acridine derivatives have shown potential anti-inflammatory effects, which can be beneficial in treating conditions characterized by inflammation .

4.2 Antioxidant Properties
Research indicates that some acetamides possess antioxidant capabilities, which could be leveraged for protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Numerous case studies have documented the efficacy of N-methyl derivatives in laboratory settings:

  • Case Study on Antimicrobial Efficacy : A study conducted on synthesized acridine derivatives revealed that certain compounds exhibited superior antimicrobial activity compared to traditional antibiotics like ofloxacin .
  • Cytotoxicity Assessment : In vitro tests demonstrated that N-methyl derivatives selectively targeted cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Mechanistic Insights : Detailed investigations into the molecular interactions of these compounds with DHFR provided insights into their potential as dual-action drugs against both bacterial infections and cancer .

類似化合物との比較

Acridinone-Based Analogs

Compound Name Substituents Molecular Weight Key Findings Reference
N-methyl-2-(9-oxoacridin-10-yl)acetamide Methyl, acetamide ~280 Low synthetic yield (16%); kinase inhibition potential
7j (N-(4-acetylphenyl)-2-(2-methyl-9-oxoacridin-10-yl)acetamide) 4-Acetylphenyl, methyl 388.4 Demonstrated microtubule affinity regulating kinase 4 inhibition; crystallized in DCM/acetone/MeOH

Key Insights :

  • The methyl group on the acridinone core may stabilize π-π stacking interactions with kinase active sites.

Anthraquinone-Based Analogs

Compound Name Substituents Molecular Weight Key Findings Reference
N-(5-amino-9,10-dioxo-anthracenyl)acetamide Amino, acetamide 280.28 Antioxidant activity; hydrogen bond donor/acceptor count: 2/4
N-(9,10-dioxo-anthracenyl)-2-(R-thio)acetamide Thioether, variable R-groups ~300–350 Antiplatelet activity; sulfur enhances redox activity

Key Insights :

  • Anthraquinone cores exhibit stronger redox activity than acridinones due to their extended conjugated systems, making them potent antioxidants.
  • Thioether substituents (e.g., in N-(9,10-dioxo-anthracenyl)-2-(R-thio)acetamide ) improve antiplatelet efficacy by modulating thiol-disulfide exchange pathways.

Fluorenone and Benzofused Analogs

Compound Name Substituents Molecular Weight Key Findings Reference
N-(7-bromo-9-oxo-fluorenyl)acetamide Bromo, acetamide 316.15 Research use (unspecified); halogen enhances electrophilicity
N-(10-ethyl-11-oxo-dibenzo[b,f]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide Ethyl, fluorophenoxy 406.4 Complex polycyclic structure; potential CNS activity inferred from dibenzooxazepine core

Key Insights :

  • Halogenation (e.g., bromo in fluorenone analogs) increases molecular weight and may improve target binding via hydrophobic interactions.
  • Dibenzooxazepine derivatives (e.g., 922082-25-5 ) exhibit high molecular weights (>400), likely limiting blood-brain barrier penetration despite structural similarity to neuroactive compounds.

Heterocyclic Acetamide Derivatives

Compound Name Substituents Molecular Weight Key Findings Reference
Pritelivir (N-[5-(aminosulfonyl)-4-methyl-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide) Sulfonamide, pyridine ~400 Potent antiviral (herpes simplex); sulfonamide enhances solubility and target specificity
N-(4-chlorophenyl)-N-methyl-2-((5-methyl-triazino[5,6-b]indol-3-yl)thio)propanamide Chlorophenyl, triazinoindole ~350 Hybrid scaffold; thioether linkage may improve metabolic stability

Key Insights :

  • Sulfonamide and pyridine groups (e.g., in Pritelivir ) enhance solubility and antiviral efficacy by mimicking natural substrates of viral enzymes.
  • Triazinoindole-thioether hybrids demonstrate how heterocyclic diversity expands pharmacological profiles, though synthetic complexity increases.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-methyl-2-(9-oxoacridin-10-yl)acetamide, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step routes starting with acridine derivatives. For example, anthraquinone cores (common in related compounds) are oxidized to introduce ketone groups, followed by amidation with methylated acetamide precursors. Key steps include:

  • Oxidation : Use oxidizing agents like KMnO₄ or CrO₃ to generate the 9-oxoacridin-10-yl moiety.
  • Acylation : React the oxidized intermediate with methyl acetamide derivatives in the presence of coupling agents (e.g., DCC or EDC) to form the acetamide bond.
  • Purification : Column chromatography or recrystallization improves purity (>95%) .
    • Data Insight : Yields vary with solvent polarity (e.g., DMF vs. THF) and temperature. For instance, THF at 60°C may yield 65–70% compared to 50% in DMF due to reduced side reactions .

Q. How can researchers validate the structural integrity of N-methyl-2-(9-oxoacridin-10-yl)acetamide post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : NMR (¹H/¹³C) to confirm methyl group integration (δ 2.8–3.2 ppm for N-CH₃) and aromatic proton environments. FT-IR can verify carbonyl stretches (~1650–1700 cm⁻¹ for amide C=O) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of planar acridinone and acetamide spatial arrangement .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values) or FRAP for redox potential .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic index.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can contradictory results in biological activity (e.g., high in vitro potency vs. low in vivo efficacy) be systematically addressed?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability via HPLC-MS plasma analysis. Poor solubility (logP >3) may limit absorption, necessitating formulation tweaks (e.g., nanoencapsulation) .
  • Metabolite Identification : LC-QTOF-MS to detect phase I/II metabolites. Methyl groups on acetamide may reduce hepatic clearance compared to non-methylated analogs .
  • Dose Optimization : Use PK/PD modeling to correlate exposure levels with efficacy in animal models .

Q. What computational approaches are effective for elucidating structure-activity relationships (SAR) of acridinone-acetamide hybrids?

  • Methodological Answer :

  • Docking Studies : Molecular docking (AutoDock Vina) to predict binding modes to targets like DNA topoisomerases or antioxidant enzymes.
  • QSAR Modeling : Develop regression models using descriptors (e.g., HOMO-LUMO gaps, polar surface area) to link electronic properties to activity .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS) .

Q. How should researchers mitigate the potential carcinogenic risks associated with acetamide derivatives during handling?

  • Methodological Answer :

  • Toxicity Screening : Ames test for mutagenicity and micronucleus assay for clastogenicity .
  • Exposure Controls : Use fume hoods for synthesis and PPE (nitrile gloves, lab coats).
  • Waste Management : Neutralize acidic byproducts before disposal to minimize environmental impact .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。